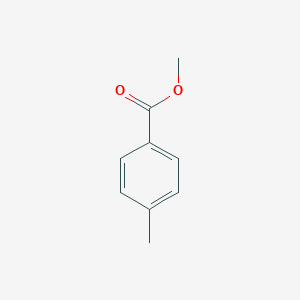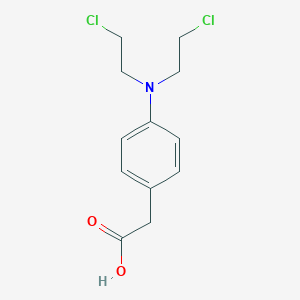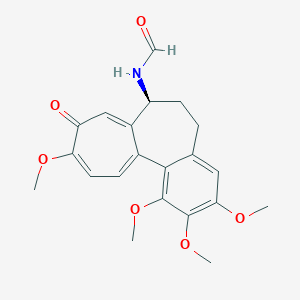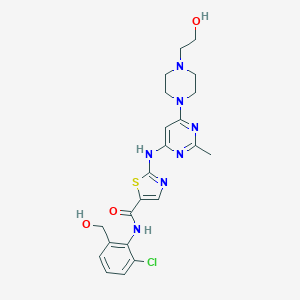
N-(2-氯-6-(羟甲基)苯基)-2-((6-(4-(2-羟乙基)-1-哌嗪基)-2-甲基-4-嘧啶基)氨基)-5-噻唑甲酰胺
描述
The compound “N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide” is a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines . It has shown potent antitumor activity in preclinical assays .
科学研究应用
Chronic Myeloid Leukemia (CML) Treatment
Hydroxymethyl Dasatinib has been identified as a potent therapeutic agent in the treatment of CML. It is particularly effective in cases where there is resistance or intolerance to prior therapy, including imatinib . The compound’s ability to inhibit the BCR-ABL kinase with high potency makes it a valuable asset in the fight against this form of leukemia.
Acute Lymphoblastic Leukemia (ALL) Management
In the management of ALL, especially the Philadelphia chromosome-positive (Ph+) variant, Hydroxymethyl Dasatinib serves as a first-line treatment option . Its dual Src-Abl1 kinase inhibition capability allows it to be used in both adults and children, showcasing its versatility in cancer treatment protocols.
Therapeutic Drug Monitoring (TDM)
The variability in pharmacokinetics among patients taking Dasatinib necessitates the use of TDM. Hydroxymethyl Dasatinib can be monitored to optimize individual dosing, thereby enhancing treatment efficacy and reducing the risk of adverse effects .
Pharmacokinetic Research
Understanding the pharmacokinetics of Hydroxymethyl Dasatinib in healthy subjects is crucial for determining its safety profile and therapeutic window. Population pharmacokinetic studies help in identifying the sources of variability in drug response and absorption rates .
Gastrointestinal Stromal Tumors (GISTs)
Research has shown that Hydroxymethyl Dasatinib can have a significant impact on GISTs. Clinical trials have demonstrated promising responses, indicating its potential as a treatment option for this type of tumor .
Kinase Inhibition Profiling
Apart from its primary targets, Hydroxymethyl Dasatinib exhibits inhibitory activity against a range of kinases, including c-KIT, PDGFRβ, and ephrin receptor kinases. This broad spectrum of activity opens up possibilities for its application in various kinase-related pathologies .
Drug Resistance Studies
Hydroxymethyl Dasatinib is crucial in studying drug resistance mechanisms, particularly in cases where cancer cells develop resistance to first-generation kinase inhibitors. Its effectiveness against most imatinib-resistant BCR-ABL mutants provides a pathway for developing next-generation treatments .
Individualized Medicine
The compound’s association with treatment response and its variable pharmacokinetic exposure among patients highlight its role in the advancement of individualized medicine. By tailoring dosages based on patient-specific pharmacokinetic profiles, Hydroxymethyl Dasatinib can contribute to more personalized and effective cancer treatment strategies .
作用机制
Target of Action
Hydroxymethyl Dasatinib, also known as BMS-749426 or Dasatinib metabolite M24, is a potent inhibitor of multiple targets. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), and several other oncogenic kinases . It also inhibits c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinases . These targets play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
Hydroxymethyl Dasatinib interacts with its targets by inhibiting their kinase activity. It blocks the active and inactive conformations of the ABL kinase domain . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting BCR-ABL, it disrupts the pathogenesis of chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) . It also inhibits several SRC-family kinases, which are involved in various cellular processes, including cell division, survival, and migration . Moreover, it blocks the activities of HER2, AKT, β-catenin, and JNK1/2/3 .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib’s absorption is decreased by pH-modifying agents and is subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The molecular and cellular effects of Dasatinib’s action include significant inhibition of cell viability, reduction of cancer cell invasion, and inhibition of epithelial-mesenchymal transition (EMT) progression . It also promotes apoptosis and induces cell cycle arrest in the G1 phase .
Action Environment
The action, efficacy, and stability of Dasatinib can be influenced by various environmental factors. For instance, its absorption is decreased by pH-modifying agents . Moreover, it is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and consequently its efficacy and toxicity .
属性
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWBHQESWSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474433 | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
CAS RN |
910297-58-4 | |
| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



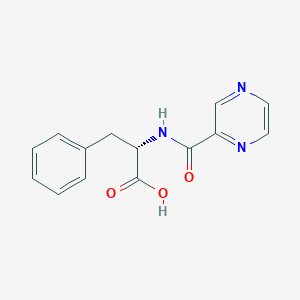
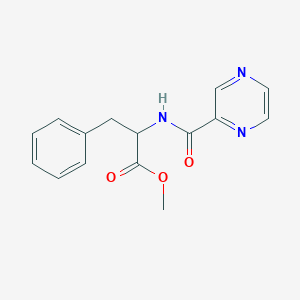
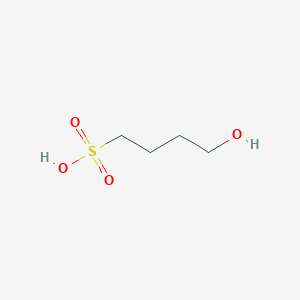
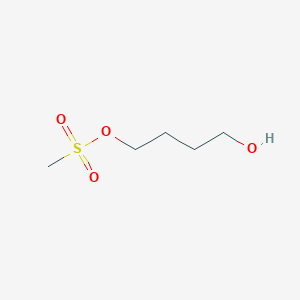

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)


